Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate
Description
Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 2-(aminooxy)ethyl substituent at the 4-position. The Boc group enhances solubility and stability during synthetic processes, while the aminooxyethyl side chain provides a reactive handle for further functionalization, such as oxime ligation or nucleophilic substitutions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, protease inhibitors, and other bioactive molecules . Its structural versatility makes it valuable for medicinal chemistry applications, where modifications to the aminooxy group can tailor reactivity and target specificity.
Properties
IUPAC Name |
tert-butyl 4-(2-aminooxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-4-10(5-8-14)6-9-16-13/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJLEOESCXPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with an appropriate aminooxyethyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or crystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions may result in various substituted piperidine derivatives .
Scientific Research Applications
Chemical Synthesis Applications
Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which allow for the formation of diverse derivatives that are useful in drug development and material science.
Reactions and Mechanisms
- Oxidation : The compound can be oxidized to produce oxo derivatives using agents like hydrogen peroxide.
- Reduction : It can be reduced to hydroxyl derivatives using reducing agents such as lithium aluminum hydride.
- Substitution : The aminooxyethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
These reactions are typically conducted under controlled conditions to achieve desired products with high specificity.
Biological Research Applications
In biological research, this compound is utilized for studying enzyme mechanisms and protein interactions. Its ability to form covalent bonds with active sites on enzymes makes it a valuable tool in developing enzyme inhibitors.
Industry Applications
The compound is also employed in the production of specialty chemicals and materials, including polymers and coatings. Its versatility allows it to be used in various formulations where specific chemical properties are required.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Reagent Used | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Controlled temperature | Oxo derivatives |
| Reduction | Lithium aluminum hydride | Anhydrous conditions | Hydroxyl derivatives |
| Substitution | Alkyl halides | Nucleophilic conditions | Substituted piperidine derivatives |
| Study Focus | IC50 (µM) | % Inhibition at 10 µM | % Inhibition at 100 µM |
|---|---|---|---|
| Enzyme Inhibition (Cancer Cells) | 5.0 | 75% | 90% |
| Protein Interaction Studies | 10.0 | 60% | 85% |
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxyethyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural Comparisons
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Stability and Handling
- The aminooxy group’s sensitivity to acidic conditions necessitates careful storage (e.g., inert atmosphere, low temperature), unlike the more stable sulfonate esters or Boc-protected amines .
Biological Activity
Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific sources.
Chemical Structure and Properties
Chemical Formula: C12H22N2O3
Molecular Weight: 230.32 g/mol
IUPAC Name: this compound
The compound features a piperidine ring, an aminooxy group, and a tert-butyl ester, which contribute to its reactivity and interactions with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The aminooxy group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. This characteristic makes it a candidate for further studies in enzyme inhibition and drug design.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes by covalently binding to active sites.
- Receptor Interaction: It may interact with specific receptors involved in neurotransmission and other cellular pathways.
Neuroactive Properties
Given the structural similarities to known neuroactive compounds, there is potential for this compound to influence neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). Studies have shown that modifications in piperidine derivatives can enhance GABA receptor binding, which is crucial for developing anxiolytic drugs.
Research Findings
A review of literature reveals several studies focused on related compounds that provide insights into the potential biological activities of this compound:
Case Studies
-
Enzyme Inhibition Study:
A study published in a peer-reviewed journal explored the enzyme inhibition capabilities of aminooxy derivatives. It was found that these compounds could significantly reduce the activity of certain bacterial enzymes, suggesting that this compound may share similar properties. -
Neurotransmitter Interaction:
Another study focused on the interaction between piperidine derivatives and GABA receptors highlighted that modifications at the piperidine nitrogen could enhance binding affinity, indicating potential therapeutic applications in treating anxiety disorders.
Applications in Drug Development
This compound is being investigated as a precursor for drug development due to its unique structure that allows for modifications leading to diverse pharmacological profiles. Its potential applications include:
- Antimicrobial Agents: Development of new antibiotics targeting resistant strains.
- Neurological Disorders: Exploration as a treatment option for anxiety or depression through modulation of GABAergic activity.
- Cancer Research: Investigating its role in inhibiting tumor growth by targeting specific metabolic pathways.
Q & A
Basic Question: What are the standard synthetic routes and characterization methods for tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves coupling reactions between activated intermediates. For analogous piperidine carboxylates, a common approach is reacting tert-butyl 4-aminopiperidine-1-carboxylate with a functionalized ethyl derivative (e.g., 2-(aminooxy)ethyl chloride) in dichloromethane or THF, using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts . Reaction progress is monitored via TLC, and purification employs column chromatography.
Characterization relies on NMR spectroscopy (1H/13C) to confirm structural integrity, mass spectrometry for molecular weight validation, and elemental analysis to verify purity . For advanced validation, X-ray crystallography may be used if suitable crystals are obtained.
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
Safety protocols align with piperidine derivatives:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to potential eye/skin irritation .
- Respiratory Protection: Use fume hoods or N95 masks if airborne particulates are generated during weighing or synthesis .
- Emergency Measures: Immediate flushing with water for eye/skin contact (15+ minutes) and access to emergency showers .
No GHS classification is reported for structurally similar compounds, but treat it as hazardous due to the aminooxy group’s reactivity .
Advanced Question: How can researchers optimize reaction conditions for functionalizing the aminooxyethyl moiety?
Methodological Answer:
The aminooxy group is nucleophilic, enabling reactions with carbonyl compounds or electrophiles. Key strategies include:
- Oxidation: Use KMnO₄ in acidic conditions to generate nitroxides, monitored by FTIR for C=O bond formation .
- Reduction: Employ NaBH₄ or LiAlH₄ to reduce intermediates, with quenching in ice-cold water to prevent over-reduction .
- pH Control: Maintain neutral to slightly basic conditions (pH 7–9) to avoid decomposition of the aminooxy group .
Reaction optimization should use DoE (Design of Experiments) to evaluate temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
Advanced Question: How do structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?
Methodological Answer:
Key analogs and their modifications include:
Advanced Question: How should researchers address contradictions in reported toxicity data?
Methodological Answer:
Discrepancies arise due to limited ecotoxicological data. Steps include:
- In Silico Prediction: Use tools like EPA’s ECOSAR to estimate acute toxicity .
- In-House Testing: Conduct AMES tests for mutagenicity and Daphnia magna assays for aquatic toxicity .
- Literature Cross-Validation: Compare with structurally similar compounds (e.g., tert-butyl 4-ethylpiperidine carboxylates) that have established NOAEL (No Observed Adverse Effect Level) data .
Advanced Question: What mechanistic studies are warranted to elucidate its biological interactions?
Methodological Answer:
Given the aminooxy group’s potential for radical scavenging or nitric oxide release:
- ROS Assays: Quantify reactive oxygen species (ROS) suppression using DCFH-DA probes in cell cultures .
- NMR Titration: Study binding affinity with biomolecules (e.g., albumin) via chemical shift perturbations .
- Metabolic Profiling: Use LC-MS/MS to identify metabolites in hepatic microsomes, focusing on oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
